![molecular formula C21H26N2O3S B2790117 4-(indoline-1-carbonyl)-N,N-dipropylbenzenesulfonamide CAS No. 392289-94-0](/img/structure/B2790117.png)
4-(indoline-1-carbonyl)-N,N-dipropylbenzenesulfonamide
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Overview
Description
“4-(indoline-1-carbonyl)-N,N-dipropylbenzenesulfonamide” is a derivative of benzenesulfonamide . It is a part of a class of compounds that have been evaluated for their in vitro anticancer activity against different cell lines like A549 (lung cancer cell), HeLa (cervical), MCF-7 (breast cancer cell), and Du-145 (prostate cancer cell) .
Synthesis Analysis
A highly efficient protocol was developed for the synthesis of 3-(indoline-1-carbonyl)-N-(substituted) benzene sulfonamide analogs . The synthesis process yielded excellent results .Molecular Structure Analysis
The molecular formula of “4-(indoline-1-carbonyl)-N,N-dipropylbenzenesulfonamide” is C22H20N2O3S . The molecular weight is 392.47 .Chemical Reactions Analysis
The first stage of the reaction of triethyl methanetricarboxylate with indoline is the formation of the diethyl ester of 2-(indoline-1-carbonyl)malonic acid . Depending on the conditions selected, it may be converted into the ethyl ester of 2-(indoline-1-carbonyl)-3-(indolin-1-yl)-3-oxopropionic acid .Physical And Chemical Properties Analysis
The compound should be stored sealed in dry conditions at 2-8°C . The boiling point is not specified .Scientific Research Applications
- Results : Several derivatives of indoline sulfonamide demonstrated promising anticancer activity, with IC50 values ranging from 1.98 to 9.12 μM in different cell lines. Notably, compounds 4b, 4d, 5d, and 5g exhibited the most potent effects, with IC50 values between 1.98 and 2.72 μM .
- Benzenesulfonamide Moiety : Compounds containing benzenesulfonamide moieties exhibit broad-spectrum biological properties, including elastase inhibition, carbonic anhydrase inhibition, and herbicidal effects .
Anticancer Activity
Biological Activity Enhancement
Pharmacological Properties
Safety and Hazards
Mechanism of Action
Target of Action
It is known that benzenesulfonamide derivatives, which this compound is a part of, have broad-spectrum biological properties and can act as elastase inhibitors, carbonic anhydrase inhibitors, and clostridium histolyticum collagenase inhibitors .
Mode of Action
It is known that sulfonamides, a group to which this compound belongs, generally work by inhibiting the function of certain enzymes, thereby disrupting the metabolic processes of target cells .
Biochemical Pathways
Given the known actions of sulfonamides and benzenesulfonamide derivatives, it can be inferred that this compound likely affects pathways related to enzyme function and cellular metabolism .
Result of Action
The 4-(indoline-1-carbonyl)-N,N-dipropylbenzenesulfonamide derivatives were evaluated for in vitro anticancer activity against a series of different cell lines like A549 (lung cancer cell), HeLa (cervical), MCF-7 (breast cancer cell) and Du-145 (prostate cancer cell) respectively . The results of the anticancer activity data revealed that most of the tested compounds showed IC50 values from 1.98 to 9.12 μM in different cell lines .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can affect the action of many compounds .
properties
IUPAC Name |
4-(2,3-dihydroindole-1-carbonyl)-N,N-dipropylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-3-14-22(15-4-2)27(25,26)19-11-9-18(10-12-19)21(24)23-16-13-17-7-5-6-8-20(17)23/h5-12H,3-4,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRYPWGWGVDPFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(indoline-1-carbonyl)-N,N-dipropylbenzenesulfonamide |
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